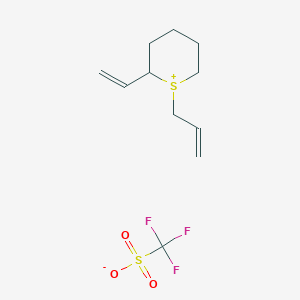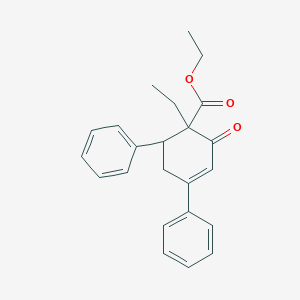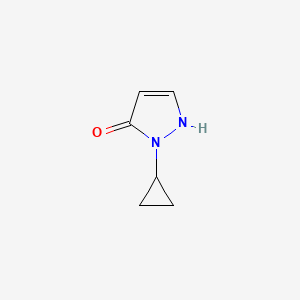methyl}sulfanyl)cyclohexane CAS No. 19095-93-3](/img/structure/B13995542.png)
({[(3-Bromo-2-chloropropyl)sulfanyl](dichloro)methyl}sulfanyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane is a chemical compound with the molecular formula C10H16BrCl3S2 and a molecular weight of 386.627 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane typically involves the reaction of 3-bromo-2-chloropropyl sulfide with dichloromethyl sulfide in the presence of a cyclohexane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the halogen atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Dehalogenated compounds with simpler structures.
Wissenschaftliche Forschungsanwendungen
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and sulfur atoms into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane involves its interaction with molecular targets through its reactive bromine, chlorine, and sulfur atoms. These atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved may include the inhibition of enzymes, disruption of cellular membranes, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane can be compared with other similar compounds, such as:
[(3-bromo-2-chloro-propyl)sulfanyl-methyl]sulfanylcyclohexane: Lacks the dichloro-methyl group, resulting in different reactivity and applications.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylpentane: Has a pentane chain instead of a cyclohexane ring, affecting its stability and reactivity.
The uniqueness of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane lies in its specific combination of bromine, chlorine, and sulfur atoms attached to a cyclohexane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19095-93-3 |
|---|---|
Molekularformel |
C10H16BrCl3S2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
[(3-bromo-2-chloropropyl)sulfanyl-dichloromethyl]sulfanylcyclohexane |
InChI |
InChI=1S/C10H16BrCl3S2/c11-6-8(12)7-15-10(13,14)16-9-4-2-1-3-5-9/h8-9H,1-7H2 |
InChI-Schlüssel |
FVWJLBWALZSSFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC(SCC(CBr)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


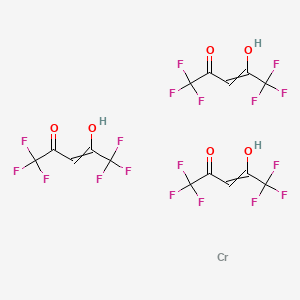
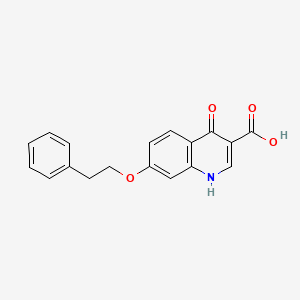
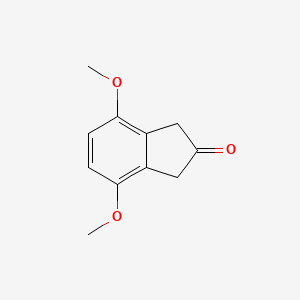
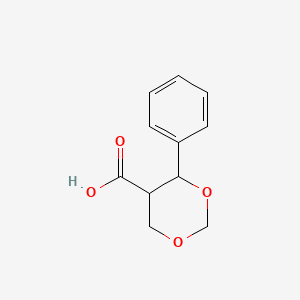

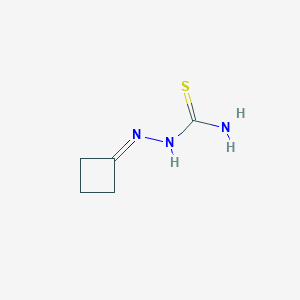
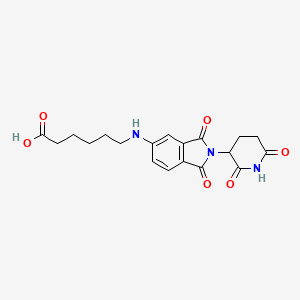
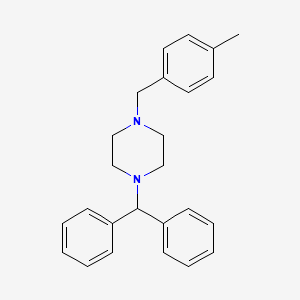

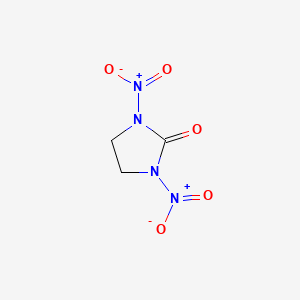
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
